GSK894281
Overview
Description
GSK-894281 is a small molecule drug developed by GlaxoSmithKline. It is an orally active and highly potent ghrelin receptor full agonist with a pEC50 of less than 4.9 at the human motilin receptor .
Preparation Methods
The synthetic routes and reaction conditions for GSK-894281 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of a complex molecular structure with the formula C24H28FN3O4S . Industrial production methods likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
GSK-894281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GSK-894281 has several scientific research applications, including:
Chemistry: Used as a tool compound to study ghrelin receptor activation and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating gastrointestinal motility and its potential therapeutic applications in treating constipation.
Medicine: Explored for its potential to assist in emptying the colon prior to medical procedures like colonoscopy or colon surgery.
Industry: Utilized in the development of new therapeutic agents targeting ghrelin receptors.
Mechanism of Action
Upon binding to the receptor, the compound activates intracellular signaling pathways that lead to various physiological responses, including increased gastrointestinal motility and defecation . The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades that regulate gastrointestinal function.
Comparison with Similar Compounds
GSK-894281 is unique in its high potency and ability to effectively enter the central nervous system. Similar compounds include other ghrelin receptor agonists such as:
GSK-894280: Another ghrelin receptor agonist with similar properties but different molecular structure.
GSK-894282: A related compound with variations in its chemical structure and potency.
These similar compounds share the common feature of targeting the ghrelin receptor but differ in their specific molecular structures and pharmacological profiles.
Properties
CAS No. |
874958-63-1 |
---|---|
Molecular Formula |
C24H28FN3O4S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+ |
InChI Key |
OIWVNMRPHUCLHN-IYBDPMFKSA-N |
SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
Appearance |
Solid powder |
Key on ui other cas no. |
874958-63-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK894281 N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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